![molecular formula C18H16N2O B14153756 N-[(2-methylphenyl)methyl]quinoline-2-carboxamide CAS No. 879307-42-3](/img/structure/B14153756.png)
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound, with its unique structure, has garnered interest for its potential biological and pharmaceutical activities.
Preparation Methods
The synthesis of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with 2-methylbenzylamine under appropriate reaction conditions . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: Used in the synthesis of various pharmaceuticals and industrial chemicals.
Quinoline-2-carboxamide derivatives: Investigated for their antitubercular and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
879307-42-3 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-8-15(13)12-19-18(21)17-11-10-14-7-4-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
DLKGXQSZVJWVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


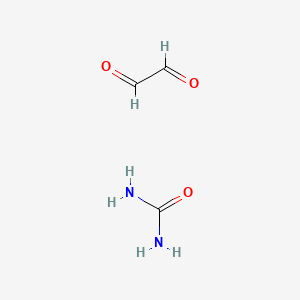
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

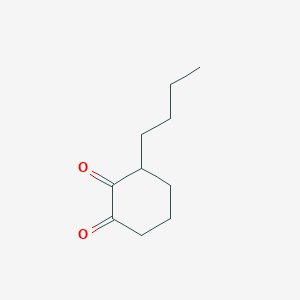
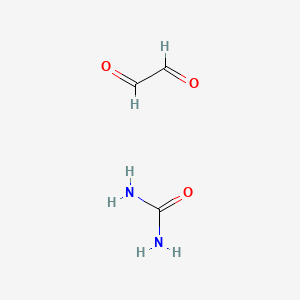
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
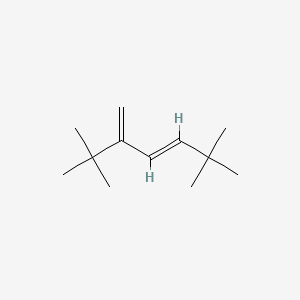
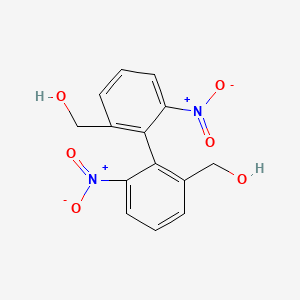

![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
